3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a combination of piperidine, pyridine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through cyclization reactions. The piperidine and pyridine rings are introduced through nucleophilic substitution and coupling reactions. The nitro group is often introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Nitric acid or other strong oxidizing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as certain alkaloids and pharmaceuticals.
Pyridine Derivatives: Compounds containing the pyridine ring, which are common in many drugs and agrochemicals.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their applications in materials science and medicinal chemistry.
Uniqueness
3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the combination of its three distinct ring systems, each contributing to its chemical properties and potential applications. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-4-3-9-23(12-13)16-7-6-14(10-17(16)24(25)26)19-21-18(22-27-19)15-5-2-8-20-11-15/h2,5-8,10-11,13H,3-4,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBDUWRRQOLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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